molecular formula C23H26N6O4S B11067795 4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide

4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide

Cat. No.: B11067795
M. Wt: 482.6 g/mol
InChI Key: YYWCKGAEALHEEI-UHFFFAOYSA-N
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Description

4-METHOXY-3-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-[2-(4-MORPHOLINYL)ETHYL]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of triazolophthalazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel antitubercular agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-3-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-[2-(4-MORPHOLINYL)ETHYL]BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-3-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-[2-(4-MORPHOLINYL)ETHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-METHOXY-3-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-[2-(4-MORPHOLINYL)ETHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of key biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-3-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-[2-(4-MORPHOLINYL)ETHYL]BENZENESULFONAMIDE is unique due to its specific combination of functional groups and its potential therapeutic applications. Its complex structure allows for a wide range of chemical modifications and biological activities, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C23H26N6O4S

Molecular Weight

482.6 g/mol

IUPAC Name

4-methoxy-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(2-morpholin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C23H26N6O4S/c1-16-18-5-3-4-6-19(18)22-25-26-23(29(22)27-16)20-15-17(7-8-21(20)32-2)34(30,31)24-9-10-28-11-13-33-14-12-28/h3-8,15,24H,9-14H2,1-2H3

InChI Key

YYWCKGAEALHEEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)NCCN4CCOCC4)OC)C5=CC=CC=C15

Origin of Product

United States

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